Technical Whitepaper: Chemical Profile & Synthetic Utility of Methyl 2-morpholino-5-nitrobenzenecarboxylate
Technical Whitepaper: Chemical Profile & Synthetic Utility of Methyl 2-morpholino-5-nitrobenzenecarboxylate
The following technical guide is structured as an advanced whitepaper for researchers in medicinal chemistry and drug development. It synthesizes chemical properties, synthetic protocols, and therapeutic applications of Methyl 2-morpholino-5-nitrobenzoate , a critical scaffold in the design of PC-PLC and Sortase A inhibitors.[1]
[1]
Executive Summary
Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS 83909-55-1) is a highly functionalized aromatic ester used primarily as a versatile intermediate in the synthesis of bioactive heterocycles.[1] Characterized by an electron-deficient nitro group and a nucleophilic morpholine ring, this compound serves as a "privileged scaffold" in the development of Phosphatidylcholine-specific Phospholipase C (PC-PLC) inhibitors (anti-cancer) and Sortase A inhibitors (anti-infective).[1] Its chemical utility lies in the orthogonal reactivity of its three functional handles: the nitro group (reducible to amine), the ester (hydrolyzable to acid), and the morpholine ring (hydrogen bond acceptor).
Structural Characterization & Physicochemical Profile[1][2]
Chemical Identity
| Property | Specification |
| IUPAC Name | Methyl 2-(morpholin-4-yl)-5-nitrobenzoate |
| Common Name | Methyl 2-morpholino-5-nitrobenzoate |
| CAS Number | 83909-55-1 |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| SMILES | COC(=O)C1=C(C=CC(=C1)[O-])N2CCOCC2 |
| Appearance | Yellow crystalline solid |
Electronic & Structural Analysis
The molecule features a "push-pull" electronic system:
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Nitro Group (C5): A strong electron-withdrawing group (EWG) that activates the aromatic ring, particularly facilitating the initial synthesis via Nucleophilic Aromatic Substitution (SnAr).[1]
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Morpholine Ring (C2): Acts as a moderate electron donor via resonance, stabilizing the aromatic system but also providing a critical steric and lipophilic bulk often required for enzyme active site occupancy (e.g., Zn²⁺ chelation pockets in PC-PLC).[1]
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Methyl Ester (C1): Provides a handle for further derivatization into amides or hydroxamic acids.[1]
Synthetic Pathways & Mechanism[1]
The synthesis of Methyl 2-morpholino-5-nitrobenzoate is a classic example of Nucleophilic Aromatic Substitution (SnAr) .[1] The reaction is driven by the electron-deficiency of the starting material, typically Methyl 2-fluoro-5-nitrobenzoate .[1]
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] The nitro group at the para position (relative to the leaving group) and the ester group at the ortho position both withdraw electron density, making the C2 carbon highly electrophilic. The morpholine nitrogen attacks C2, forming a Meisenheimer complex, followed by the re-aromatization and expulsion of the fluoride ion.
Figure 1: SnAr mechanism illustrating the displacement of fluorine by morpholine.[1]
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-morpholino-5-nitrobenzoate from Methyl 2-fluoro-5-nitrobenzoate.
Reagents:
-
Methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)[1]
-
Morpholine (1.2 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or DMSO[1]
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-5-nitrobenzoate (e.g., 5.0 g) in anhydrous DMF (50 mL).
-
Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Subsequently, add Morpholine (1.2 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.[1]
-
Reaction: Heat the mixture to 60–80°C and stir for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material spot (higher Rf) should disappear, replaced by a fluorescent yellow product spot.
-
Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Isolation: Filter the precipitate, wash with copious water to remove DMF and inorganic salts.[1]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if high purity (>99%) is required.[1]
Yield Expectation: 85–95%.
Chemical Reactivity & Transformations[1][4]
Once synthesized, the utility of this compound branches into two primary pathways: Nitro Reduction (to access the aniline) and Ester Hydrolysis (to access the benzoic acid).[1]
Nitro Group Reduction
The reduction of the nitro group yields Methyl 5-amino-2-morpholinobenzoate , a key intermediate for coupling with acyl chlorides or isocyanates to build drug-like libraries.[1]
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT. High yield, clean.[1][3]
-
Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O, reflux.[1] Used if halogen substituents are present elsewhere that might be sensitive to hydrogenolysis.[1]
Ester Hydrolysis
Hydrolysis using LiOH (THF/H₂O) yields 2-morpholino-5-nitrobenzoic acid .[1] This acid is the precursor for generating hydroxamic acids, which are potent zinc-binding groups in enzyme inhibitors.[1]
Figure 2: Divergent synthetic pathways from the core scaffold.[1]
Applications in Drug Discovery[7][9]
PC-PLC Inhibitors (Oncology)
Phosphatidylcholine-specific Phospholipase C (PC-PLC) is upregulated in breast and ovarian cancers.[1] The "2-morpholinobenzoic acid" scaffold is a validated pharmacophore for inhibiting this enzyme.
-
Mechanism: The morpholine oxygen and nitrogen atoms participate in hydrogen bonding within the active site, while the benzoic acid (or hydroxamic acid derivative) chelates the catalytic Zinc ions (Zn²⁺).[1]
-
Key Reference: Derivatives of this scaffold have shown superior anti-proliferative activity compared to the standard inhibitor D609 in MDA-MB-231 cell lines [1].[1][4]
Sortase A Inhibitors (Anti-Infective)
Bacterial Sortase A is a transpeptidase critical for the virulence of Staphylococcus aureus.[1][2] High-throughput screening has identified morpholino-benzoate derivatives as inhibitors that disrupt bacterial adhesion without affecting viability, reducing the pressure for resistance development [2].[1]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1][5] |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Inhalation: Handle powder in a fume hood to avoid dust inhalation.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended for long term) away from strong oxidizing agents.
References
-
PC-PLC Inhibition: Barker, D., et al. "Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors."[1] Bioorganic Chemistry, vol. 115, 2021, 105152.[4]
-
Sortase A Inhibition: Chan, A.H., et al. "Discovery of Staphylococcus aureus Sortase A Inhibitors via Virtual Screening and Biological Evaluation."[1] Chemical Biology & Drug Design, vol. 82, no.[1] 4, 2013, pp. 418-428.[1]
-
Synthesis Protocol: BenchChem. "Methyl 5-Morpholino-2-Nitrobenzoate Technical Profile."
-
Spectral Data: PubChem Compound Summary for Methyl 2-fluoro-5-nitrobenzoate (Precursor Data). [1]
Sources
- 1. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-Morpholino-2-Nitrobenzoate|Research Chemical [benchchem.com]
- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
